physicochemical properties of 3-Bromo-5-hydroxybenzaldehyde
physicochemical properties of 3-Bromo-5-hydroxybenzaldehyde
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-5-hydroxybenzaldehyde
Introduction
3-Bromo-5-hydroxybenzaldehyde is an organic compound that serves as a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and other specialty chemicals.[1] Its bifunctional nature, possessing both an aldehyde and a phenolic hydroxyl group, along with a bromine substituent, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and logical workflows for its characterization.
Physicochemical Properties
The key are summarized in the table below. These values are critical for predicting its behavior in different solvents and reaction conditions, designing purification strategies, and ensuring proper storage.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₂ | [1][2][3] |
| Molecular Weight | 201.02 g/mol | [1][2] |
| Appearance | White to yellow or pale-orange solid.[3] | ChemBK[1] |
| Melting Point | 134-138 °C | [1][4] |
| Boiling Point | 292.0 ± 20.0 °C (Predicted) | [1][4] |
| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 8.28 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in alcohol and ether; insoluble in water.[1] | ChemBK[1] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C.[1][3][4] | ChemBK[1][4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-Bromo-5-hydroxybenzaldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as the hydroxyl (-OH), aldehyde (C=O), and C-Br bonds, by their vibrational frequencies.[6]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (one end sealed)[7]
-
Thermometer[7]
-
Sample of 3-Bromo-5-hydroxybenzaldehyde
Procedure:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[7][8] This is achieved by tapping the open end of the tube into the sample and then dropping it through a long glass tube to pack the solid down.[8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in the heating block or oil bath of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[8] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[8]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[9] For a pure compound, this range is typically narrow (0.5-1.0°C).
Solubility Determination
This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Vortex mixer or shaker
-
Graduated pipettes
-
Solvents (e.g., water, ethanol, diethyl ether)
Procedure:
-
Initial Test: Place approximately 25 mg of 3-Bromo-5-hydroxybenzaldehyde into a small test tube.[10]
-
Solvent Addition: Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[10]
-
Mixing: After each addition, shake or vortex the test tube vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[10][11]
-
Observation: Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent under these conditions. If a significant portion remains undissolved, it is considered insoluble or sparingly soluble.[10]
-
Temperature Control: For more precise measurements, the temperature should be controlled, as solubility is temperature-dependent.[11] This can be done using a water bath.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[12][13]
Apparatus:
-
Calibrated pH meter and electrode[14]
-
Burette
-
Magnetic stirrer and stir bar[14]
-
Beaker or reaction vessel[14]
-
Standardized titrant (e.g., 0.1 M NaOH)[14]
-
Standardized acid (e.g., 0.1 M HCl)[14]
-
Inert gas supply (e.g., nitrogen)[14]
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of 3-Bromo-5-hydroxybenzaldehyde in a suitable solvent mixture (e.g., water with a co-solvent if needed) to a known concentration (e.g., 1 mM).[14]
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic side (e.g., pH 2) using 0.1 M HCl to ensure the phenolic hydroxyl group is fully protonated.[14]
-
Titration: Place the solution in a vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[14] Titrate the solution by adding small, precise increments of the 0.1 M NaOH titrant from the burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[14]
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the titration curve. It is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point (the inflection point of the curve) has been added.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.[5][16]
Procedure:
-
Sample Preparation: Dissolve approximately 10-50 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[17][18] The final volume should be around 0.6-0.7 mL.[19]
-
Instrument Setup: Insert the NMR tube into a spinner and place it in the NMR spectrometer.[18]
-
Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to make it as homogeneous as possible across the sample, which improves spectral resolution.[17]
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. This involves applying radio-frequency pulses and detecting the resulting signals from the nuclei.[5]
-
Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (typically to a residual solvent peak or an internal standard like TMS).[17]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within the molecule.[6][20]
Procedure (KBr Disk Method):
-
Sample Preparation: Grind 0.1-0.5 mg of the solid sample with about 100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.[21]
-
Disk Formation: Place the powder mixture into a pellet press die. Apply high pressure (e.g., 10-12 tons/in²) for a few minutes to form a thin, transparent or translucent disk.[21]
-
Spectrum Acquisition: Remove the KBr disk from the die and place it in the sample holder of the IR spectrometer.[21]
-
Analysis: Run the IR scan, typically over the mid-infrared range (4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in 3-Bromo-5-hydroxybenzaldehyde.[6]
Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the characterization of a novel or synthesized compound like 3-Bromo-5-hydroxybenzaldehyde.
Caption: Workflow for Synthesis and Characterization.
Experimental Flow for pKa Determination
This diagram details the sequential steps involved in the potentiometric titration method for determining the pKa value.
Caption: Protocol for Potentiometric pKa Determination.
References
- 1. chembk.com [chembk.com]
- 2. 3-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 16641084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5-BROMO-3-HYDROXYBENZALDEHYDE | 199177-26-9 [chemicalbook.com]
- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 18. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 19. uwyo.edu [uwyo.edu]
- 20. Experimental Design [web.mit.edu]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
